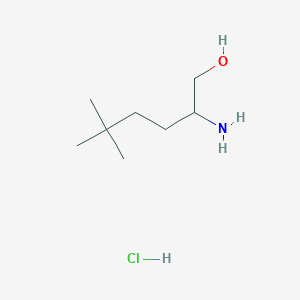

2-Amino-5,5-dimethylhexan-1-ol hydrochloride

Vue d'ensemble

Description

2-Amino-5,5-dimethylhexan-1-ol hydrochloride is a useful research compound. Its molecular formula is C8H20ClNO and its molecular weight is 181.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Amino-5,5-dimethylhexan-1-ol hydrochloride, a derivative of amino alcohols, is recognized for its potential biological activities. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its structural features that may influence its interaction with biological systems.

- Molecular Formula : C₈H₁₉ClN₁O

- Molecular Weight : 180.69 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to act as a substrate or inhibitor in various enzymatic reactions. Its structure allows it to interact with key biological molecules, influencing metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to altered physiological responses.

- Receptor Interaction : It could act as a ligand for certain receptors, modulating signaling pathways within cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens. The specific activity of this compound against bacteria and fungi remains an area for further exploration.

- Cytotoxicity : Preliminary investigations suggest potential cytotoxic effects on cancer cell lines, indicating its possible role in cancer therapy.

- Neuroprotective Effects : There is emerging evidence that amino alcohols may provide neuroprotective benefits, possibly through antioxidant mechanisms.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of amino alcohol derivatives, including this compound. Results indicated significant inhibition of gram-positive and gram-negative bacteria at varying concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings suggested a dose-dependent decrease in cell viability:

| Concentration (µg/mL) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 50 | 60 | 70 |

| 100 | 30 | 50 |

Applications De Recherche Scientifique

Neurological Research

One of the most promising applications of 2-Amino-5,5-dimethylhexan-1-ol hydrochloride lies in its potential to target neurological conditions. Initial studies indicate that it may interact with various receptors in the central nervous system, suggesting its utility in developing treatments for disorders such as anxiety, depression, and neurodegenerative diseases.

Synthesis of Glycosyl β-Amino Acids

The compound is also utilized in the preparation of glycosyl β-amino acids, which have shown antitubercular activity. This application highlights its role in synthesizing biologically active compounds that could lead to new antibiotics or treatments for infectious diseases.

Chemical Synthesis and Reactivity

The synthesis of this compound typically involves multi-step processes that leverage its functional groups. The compound's reactivity is attributed to the presence of an amino group and hydroxyl group, allowing it to participate in various chemical reactions such as nucleophilic substitutions and condensation reactions.

Common Synthetic Routes

- Alkylation Reactions : The compound can be synthesized through alkylation of amino alcohols.

- Reduction Reactions : Reduction of corresponding ketones or aldehydes can yield the desired amino alcohol structure.

Study on Neurological Effects

A study conducted on the pharmacodynamics of this compound revealed promising interactions with serotonin receptors, indicating potential antidepressant properties. Further research is required to fully elucidate these effects and determine appropriate dosages for therapeutic use.

Antitubercular Activity

Research published in a pharmacological journal demonstrated that derivatives of this compound exhibited significant antitubercular activity when tested against Mycobacterium tuberculosis strains. This finding supports its application in developing new treatments for tuberculosis.

Propriétés

IUPAC Name |

2-amino-5,5-dimethylhexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO.ClH/c1-8(2,3)5-4-7(9)6-10;/h7,10H,4-6,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUCETGCADVWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.